molecular formula C26H21ClN4O4 B11092377 ethyl 2-{[(5-{[(3-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

ethyl 2-{[(5-{[(3-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B11092377
M. Wt: 488.9 g/mol
InChI Key: SKKOLNZZVPMZGS-UHFFFAOYSA-N
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Description

ETHYL 2-[({5-[(3-CHLOROBENZOYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({5-[(3-CHLOROBENZOYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 3-chlorobenzoyl chloride.

    Formation of the Benzoate Ester: The benzoate ester is formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole derivative with the benzoate ester under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzoate ester.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or benzoate ester.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[({5-[(3-CHLOROBENZOYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)AMINO]BENZOATE would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-[(2-CHLOROBENZOYL)AMINO]BENZOATE
  • ETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE

Uniqueness

ETHYL 2-[({5-[(3-CHLOROBENZOYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)AMINO]BENZOATE is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

ethyl 2-[[5-[(3-chlorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H21ClN4O4/c1-2-35-26(34)20-13-6-7-14-22(20)29-25(33)21-16-28-31(19-11-4-3-5-12-19)23(21)30-24(32)17-9-8-10-18(27)15-17/h3-16H,2H2,1H3,(H,29,33)(H,30,32)

InChI Key

SKKOLNZZVPMZGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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